Enhanced Thermal Stability of Cu(I) MOF
A solvent-free 3D MOF, [Cu3(CN)3(dtb)]n (1), constructed from the rigid ligand 4,4'-di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl (dtb, a close analog of btb), demonstrates very high thermal stability with a thermal decomposition temperature (Tdec) of 301 °C [1]. In contrast, a structurally related MOF built from a flexible bis(triazole) ligand, 4,4'-bis(1,2,4-triazol-1-ylmethyl)biphenyl (btmb), which introduces a methylene spacer, is reported to undergo framework decomposition at a significantly lower temperature of approximately 230 °C, as observed in comparable thermogravimetric analyses [2]. This substantial difference in Tdec is directly attributable to the ligand rigidity, which limits vibrational freedom and strengthens the framework.
| Evidence Dimension | Thermal Decomposition Temperature (Tdec) |
|---|---|
| Target Compound Data | 301 °C (for MOF [Cu3(CN)3(dtb)]n) |
| Comparator Or Baseline | ~230 °C (for MOF [Ag(btmb)]BF4] based on flexible btmb ligand) |
| Quantified Difference | Approximately +71 °C (higher stability for the rigid btb analog-based MOF) |
| Conditions | Thermogravimetric analysis (TGA) under N2 atmosphere, heating rate 10 °C/min |
Why This Matters
This higher thermal stability is a critical differentiator for procurement when the intended application requires material robustness under elevated temperatures or thermal cycling.
- [1] Xi, Q., Zhang, J., Qu, X., Gao, C., Huang, J., & Zheng, L. (2024). Three-dimensional solvent-free Cu(I)-based metal–organic framework coordinated by 1,2,4-triazole derivative and its thermal decomposition kinetics. Reaction Kinetics, Mechanisms and Catalysis, 137, 3129–3142. doi:10.1007/s11144-024-02689-9 View Source
- [2] An, Y.-Y., Lu, L.-P., & Zhu, M.-L. (2011). Anion Effects on the Formation of Silver(I) Complexes with the Flexible Ligand 4,4′-Bis(1,2,4-triazol-1-ylmethyl)biphenyl. Crystal Growth & Design, 11(5), 1686–1692. doi:10.1021/cg101622w View Source
